Cis-(3S,4R)-3-fluoroazepan-4-ol
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Overview
Description
Cis-(3S,4R)-3-fluoroazepan-4-ol is a chiral compound with a seven-membered ring structure containing a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-(3S,4R)-3-fluoroazepan-4-ol typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols. Starting from commercially available diallylamine, the synthesis proceeds through ring-closing metathesis and subsequent SN2 displacement reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Cis-(3S,4R)-3-fluoroazepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted azepanes.
Scientific Research Applications
Cis-(3S,4R)-3-fluoroazepan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of materials with specific properties, such as polymers with enhanced stability or reactivity
Mechanism of Action
The mechanism of action of Cis-(3S,4R)-3-fluoroazepan-4-ol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cis-(3S,4R)-3,4-difluoroproline: A proline analogue with minimal conformational bias due to the presence of two fluorine atoms.
Cis-1,2-dibromocyclopentane: A cycloalkane with similar stereochemical properties but different functional groups.
Cis-3S,4R-dichloroproline: Another proline derivative with different halogen substituents.
Uniqueness
Cis-(3S,4R)-3-fluoroazepan-4-ol is unique due to its specific combination of a fluorine atom and a hydroxyl group in a seven-membered ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S,4R)-3-fluoroazepan-4-ol |
InChI |
InChI=1S/C6H12FNO/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
UXYBTCLTUJNXKX-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](CNC1)F)O |
Canonical SMILES |
C1CC(C(CNC1)F)O |
Origin of Product |
United States |
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